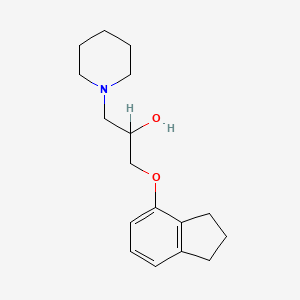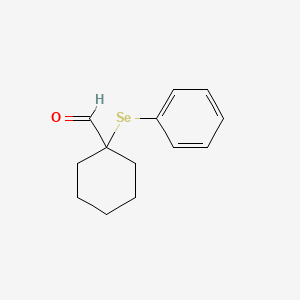![molecular formula C8HF12NS4 B14471526 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- CAS No. 71940-93-7](/img/structure/B14471526.png)
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of four trifluoromethylthio groups attached to a pyrrole ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves several synthetic routes. One common method is the electrophilic fluorination of pyrrole rings, which can be achieved using reagents such as xenon difluoride. This method provides regioselective fluorination at specific positions on the pyrrole ring . Another approach involves the use of trifluoromethylation reactions, where trifluoromethylthio groups are introduced to the pyrrole ring under controlled conditions . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the trifluoromethylthio groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- can be compared with other fluorinated pyrrole derivatives, such as:
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This compound has different substituents, leading to variations in chemical properties and reactivity.
2,3,4,5-Tetrakis(4-methoxyphenyl)-1H-pyrrole: The presence of methoxyphenyl groups instead of trifluoromethylthio groups results in distinct physical and chemical characteristics.
1H-Pyrrole, 1,1’-dithiobis[2,3,4,5-tetrakis[(trifluoromethyl)thio]-:
The uniqueness of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- lies in its specific substitution pattern and the presence of multiple trifluoromethylthio groups, which impart distinct properties compared to other similar compounds.
Propiedades
Número CAS |
71940-93-7 |
|---|---|
Fórmula molecular |
C8HF12NS4 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C8HF12NS4/c9-5(10,11)22-1-2(23-6(12,13)14)4(25-8(18,19)20)21-3(1)24-7(15,16)17/h21H |
Clave InChI |
NDDDTDLPPCDDNF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=C1SC(F)(F)F)SC(F)(F)F)SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



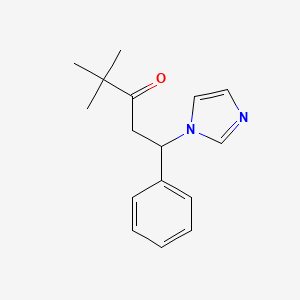
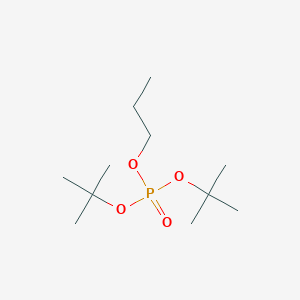
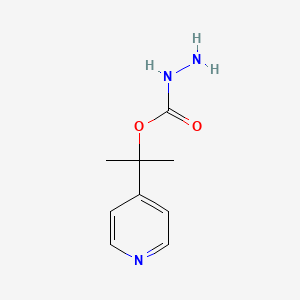
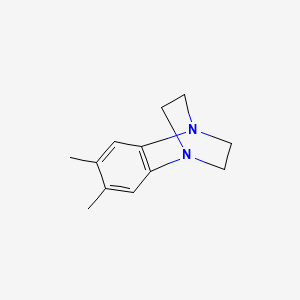
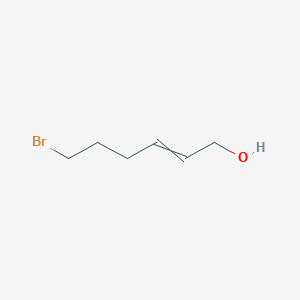

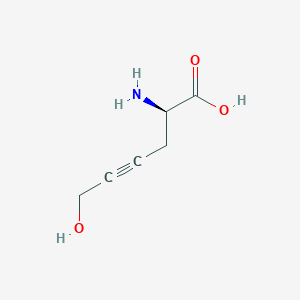
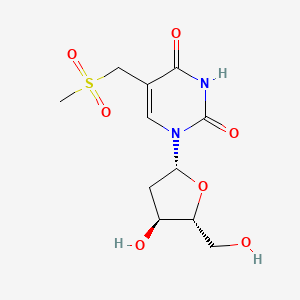

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
